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molecular formula C6H4BrFO2 B106993 5-Bromo-3-fluorobenzene-1,2-diol CAS No. 876861-29-9

5-Bromo-3-fluorobenzene-1,2-diol

Cat. No. B106993
M. Wt: 207 g/mol
InChI Key: NTMLYGHAJRXVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956222B2

Procedure details

To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) was added at room temperature, and a 6% hydrogen peroxide solution (225 mL) was added dropwise over five minutes at room temperature. After the reaction mixture was stirred at room temperature for two hours, a saturated aqueous solution of sodium thiosulfate (150 mL) was added thereto at room temperature. The mixture was extracted three times with ethyl acetate (450 mL), the organic layer was washed sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline, dried over anhydrous magnesium sulfate, and filtered through silica gel. The solvent was distilled off from the resultant filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([F:13])[C:7]([OH:12])=[C:8]([CH:11]=1)C=O.OO>S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:3][C:4]1[CH:11]=[C:8]([OH:1])[C:7]([OH:12])=[C:6]([F:13])[CH:5]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
230 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C=O)C1)O)F
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
OO
Step Three
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate (450 mL)
WASH
Type
WASH
Details
the organic layer was washed sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the resultant filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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